molecular formula C11H15BFNO2 B14088331 (2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid

(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid

Katalognummer: B14088331
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: VDDCHCSQYMFBBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a fluorine atom and a piperidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of (2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The piperidine ring enhances its binding affinity and specificity towards certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Fluoro-4-(piperidin-4-yl)phenyl)boronic acid is unique due to the presence of both a fluorine atom and a piperidine ring on the phenylboronic acid scaffold. This combination enhances its reactivity and binding properties, making it a valuable compound in various applications .

Eigenschaften

Molekularformel

C11H15BFNO2

Molekulargewicht

223.05 g/mol

IUPAC-Name

(2-fluoro-4-piperidin-4-ylphenyl)boronic acid

InChI

InChI=1S/C11H15BFNO2/c13-11-7-9(1-2-10(11)12(15)16)8-3-5-14-6-4-8/h1-2,7-8,14-16H,3-6H2

InChI-Schlüssel

VDDCHCSQYMFBBE-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C(C=C(C=C1)C2CCNCC2)F)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.